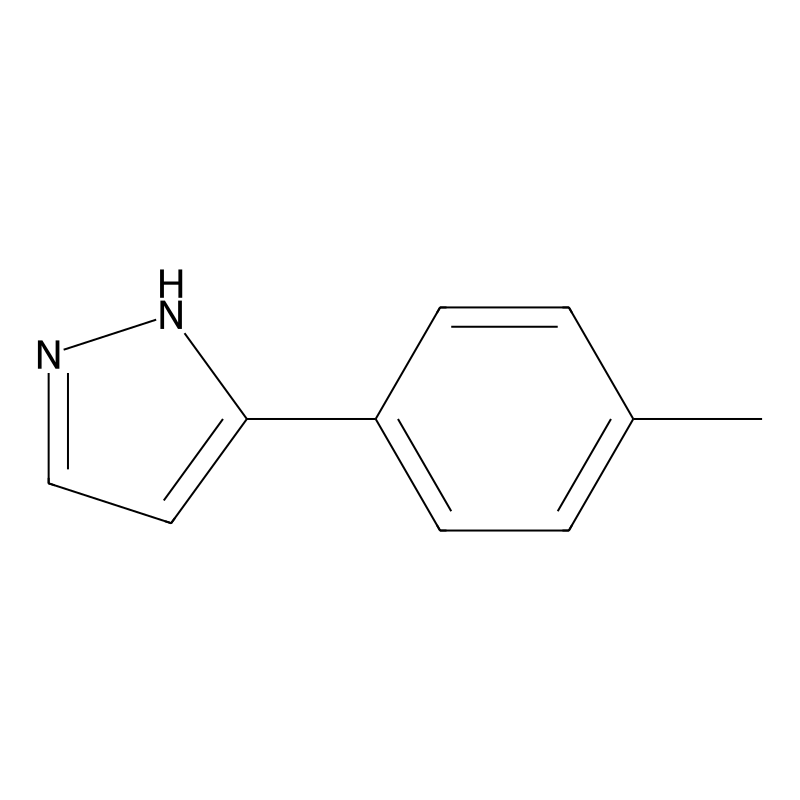

3-(p-Tolyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-(p-Tolyl)-1H-pyrazole (also known as 1-H-Pyrazole-3-(4-methylphenyl) or 3-(4-Methylphenyl)-1H-pyrazole) can be synthesized through various methods, including:

- Condensation reactions between hydrazines and β-dicarbonyl compounds [].

- Cyclization reactions of hydrazonyl halides [].

- Multicomponent reactions involving hydrazides, aldehydes, and various catalysts [].

These methods are described in detail in scientific literature, and the specific reaction conditions can vary depending on the desired outcome.

Properties and Applications

-(p-Tolyl)-1H-pyrazole exhibits various properties that make it potentially useful in scientific research, such as:

- Thermal stability [].

- Good solubility in organic solvents [].

- Aromatic character due to the presence of the tolyl group [].

These properties make 3-(p-Tolyl)-1H-pyrazole a versatile building block for the synthesis of more complex molecules with potential applications in various areas of scientific research, including:

3-(p-Tolyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a p-tolyl group. Its molecular formula is C10H10N2, and it has a molar mass of 174.20 g/mol. This compound features a five-membered ring containing two nitrogen atoms at the first and second positions, which contributes to its unique chemical properties. The presence of the p-tolyl group (a para-substituted phenyl group with a methyl group) enhances its lipophilicity and biological activity, making it an interesting subject for various chemical and pharmacological studies.

- Electrophilic Substitution: The aromatic nature of the p-tolyl group allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.

- Nucleophilic Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, participating in reactions such as acylation and alkylation.

- Cycloaddition Reactions: It can undergo 1,3-dipolar cycloadditions with suitable dipolarophiles to form more complex structures .

Research indicates that 3-(p-tolyl)-1H-pyrazole exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of pyrazole compounds possess antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects: Some derivatives have demonstrated potential anti-inflammatory effects, making them candidates for further pharmacological exploration.

- Anticancer Activity: Certain pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo .

The synthesis of 3-(p-tolyl)-1H-pyrazole can be achieved through several methods:

- Electrophilic Cyclization: A common method involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions, leading to the formation of the pyrazole ring.

- Condensation Reactions: The reaction of p-tolyl hydrazine with α,β-unsaturated carbonyl compounds can yield 3-(p-tolyl)-1H-pyrazole.

- Temperature-Controlled Methods: Recent advancements include temperature-controlled divergent synthesis techniques that allow for the efficient production of pyrazoles from simple starting materials .

3-(p-Tolyl)-1H-pyrazole has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting inflammation and cancer.

- Agriculture: Some pyrazole derivatives are used as agrochemicals due to their herbicidal properties.

- Material Science: Pyrazoles are also studied for their potential use in developing new materials with specific electronic or optical properties .

Interaction studies involving 3-(p-tolyl)-1H-pyrazole typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors (e.g., GABA receptors) provide insights into its pharmacological profile.

- Enzyme Inhibition Studies: Research on its ability to inhibit certain enzymes involved in inflammatory pathways has been conducted, indicating potential therapeutic uses .

Several compounds share structural similarities with 3-(p-tolyl)-1H-pyrazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methyl-1H-pyrazole | 4-Methyl-1H-pyrazole | Simpler structure; less lipophilic |

| 5-(p-Tolyl)-1H-pyrazole | 5-(p-Tolyl)-1H-pyrazole | Different position of p-tolyl substitution |

| 3-(m-Tolyl)-1H-pyrazole | 3-(m-Tolyl)-1H-pyrazole | m-Tolyl substitution affects electronic properties |

| 4-Phenyl-1H-pyrazole | 4-Phenyl-1H-pyrazole | Contains phenyl instead of toluidine; different reactivity |

Uniqueness

The unique aspect of 3-(p-tolyl)-1H-pyrazole lies in its specific substitution pattern that enhances its biological activity while maintaining stability. The p-tolyl group contributes to its lipophilicity and potential interactions with biological targets, differentiating it from other pyrazoles.

This compound continues to be a focus of research due to its versatile applications and significant biological activities, making it an important subject in organic chemistry and medicinal research.